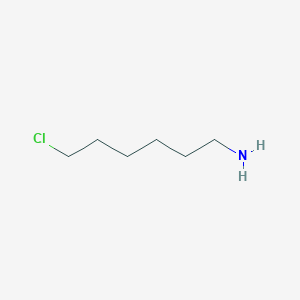

6-Chlorohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVUONUBXHYGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591199 | |

| Record name | 6-Chlorohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16036-99-0 | |

| Record name | 6-Chlorohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Transformational Pathways, and Mechanistic Investigations of 6 Chlorohexan 1 Amine

Nucleophilic Substitution Reactions Involving the Chlorinated Carbon Center

The chlorine atom in 6-chlorohexan-1-amine is susceptible to displacement by various nucleophiles, a characteristic reaction of alkyl halides. This reactivity is influenced by factors such as the nature of the nucleophile, the solvent, and the potential for intramolecular participation by the distal amine group.

Intermolecular Nucleophilic Displacement of the Chlorine Atom

The chlorine atom of this compound can be displaced by external nucleophiles in classic SN2 reactions. For instance, it can react with other amines, although this can lead to a mixture of products due to the nucleophilic nature of the starting material itself. The reactivity of the C-Cl bond in this compound is generally lower than its unsaturated analog, 6-chlorohex-2-yn-1-ol (B3044554), where the alkyne group's electron-withdrawing effect enhances the C-Cl bond's susceptibility to nucleophilic attack.

In a related context, studies on similar bifunctional compounds like 1-bromo-6-chlorohexane (B1265839) have demonstrated selective reactions. For example, the C-Br bond can be selectively alkylated, leaving the C-Cl bond available for subsequent functionalization. rsc.orgscispace.com This suggests that with appropriate reagent selection, the chlorine in this compound can be targeted for specific transformations.

The following table provides examples of intermolecular nucleophilic substitution reactions on related chloroalkanes, illustrating the types of transformations possible.

| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |

| 6-Chlorohexan-1-ol | Morpholine (B109124) | 4-(6-hydroxyhexyl)morpholine | Mechanochemical milling | 31% | nih.govtaltech.ee |

| 1-Bromo-6-chlorohexane | N-benzylideneaniline | N-(6-chlorohexyl)-N,1-diphenylmethanamine | Pd(PPh3)4, Cs2CO3, DMSO, blue LEDs | Moderate | rsc.org |

| p-Nitrophenol | 6-Chlorohexan-1-ol | 1-(6-chlorohexyloxy)-4-nitrobenzene | K2CO3, KI, DMF, reflux | 86% | mdpi.com |

Intramolecular Cyclization Pathways and Ring Closure Reactions

The presence of both a nucleophilic amine and an electrophilic chlorinated carbon within the same molecule allows for intramolecular cyclization. Treatment of this compound can lead to the formation of a six-membered heterocyclic ring, piperidine (B6355638), through an intramolecular SN2 reaction. This type of reaction is common for ω-haloamines where a five- or six-membered ring can be formed. masterorganicchemistry.com

Biocatalytic approaches have also been explored for the synthesis of cyclic amines from ω-chloroketones. For example, transaminases can convert 6-chlorohexan-2-one into an intermediate amine which then cyclizes to form a substituted piperidine. acs.orgnih.gov

| Starting Material | Reagent/Catalyst | Product | Key Feature | Reference |

| 6-Chlorohexan-2-one | Transaminase | 2-Methylpiperidine | Enantioselective cyclization | acs.orgnih.gov |

| 2-Alkylbenzaldoximes | Pd(PPh3)4/PhCOOH | 3,4-Dihydroisoquinoline N-oxides | Intramolecular C-N bond formation | researchgate.net |

Studies on Amide Group Anchimeric Assistance in Halogen Displacement Reactions

While direct studies on anchimeric assistance by the amine group in this compound are not prevalent in the provided results, the concept is well-established for neighboring groups, including amides. uit.no Anchimeric assistance, or neighboring group participation, occurs when a nearby functional group in the substrate participates in the rate-determining step of a substitution reaction, often leading to an enhanced reaction rate and stereochemical control. youtube.com

In a study involving the acylation of an amine followed by halogen exchange, the amide group was found to influence the reactivity. uit.no The rate of halogen displacement can be significantly affected by the presence of a neighboring amide, which can stabilize the transition state through the formation of a cyclic intermediate. youtube.com This principle suggests that if the amine group of this compound were first acylated, the resulting amide group could potentially participate in the subsequent displacement of the chlorine atom.

Reactivity of the Primary Amine Functional Group

The primary amine group of this compound is a versatile functional handle, capable of undergoing a variety of transformations to introduce new functionalities.

Alkylation and Acylation Reactions for N-Functionalization

The primary amine of this compound can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in organic synthesis for building more complex molecular architectures. nih.gov

Acylation can be achieved using acylating agents like acid chlorides or anhydrides. uit.nocyberleninka.ru For example, a study demonstrated the acylation of a piperazine (B1678402) derivative with 6-chlorohexanoyl chloride, a compound structurally related to this compound in terms of the carbon chain and chloro-functionality. uit.no Similarly, N-Boc protection of 6-amino-1-hexanol, a close structural analog, is readily achieved using di-tert-butyl dicarbonate (B1257347). mdpi.com

The following table summarizes representative N-functionalization reactions.

| Amine | Reagent | Product Type | General Conditions | Reference |

| Primary Amine | Acid Chloride/Anhydride | Amide | Base (e.g., TEA, DIPEA) | uit.nonih.gov |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | Base | rsc.orgscispace.com |

| 6-Amino-1-hexanol | Di-tert-butyl dicarbonate | N-Boc protected amine | THF, reflux | mdpi.com |

Condensation Reactions with Carbonyl Compounds to Form Imines

Primary amines, such as this compound, react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgarkat-usa.org

The formation of imines is a reversible process and is often catalyzed by acid. libretexts.org The resulting C=N double bond of the imine can be subsequently reduced to form a secondary amine, providing a pathway for reductive amination. The intramolecular version of this reaction is also possible if a molecule contains both an amine and a carbonyl group, leading to cyclic imines. masterorganicchemistry.com

| Reactants | Product Type | Key Mechanistic Steps | Reference |

| Aldehyde/Ketone + Primary Amine | Imine (Schiff Base) | Nucleophilic addition, dehydration | masterorganicchemistry.comlibretexts.org |

| ω-Chloroketone + Amine Donor | Cyclic Imine (intermediate) | Transamination followed by intramolecular condensation | acs.orgnih.gov |

Formation of Ammonium (B1175870) Salts and Other Amine Derivatives

The primary amine group in this compound is a versatile functional group that readily participates in various chemical transformations to form ammonium salts and other nitrogen-containing derivatives. The inherent nucleophilicity and basicity of the amine allow for reactions with a range of electrophiles.

Ammonium Salt Formation: As a primary amine, this compound is basic and reacts with acids to form the corresponding ammonium salt. For instance, with hydrochloric acid, it forms this compound hydrochloride. sigmaaldrich.com This reaction involves the protonation of the lone pair of electrons on the nitrogen atom. Such salts often exhibit increased water solubility and crystallinity compared to the free amine.

N-Alkylation and N-Acylation: The nucleophilic nature of the amine enables it to react with alkyl halides in N-alkylation reactions. chemguide.co.uk This process, however, can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, as the initially formed secondary amine can compete with the primary amine for the alkylating agent. chemguide.co.uk For example, reaction with an alkyl halide like bromoethane (B45996) can yield N-ethyl-6-chlorohexan-1-amine, N,N-diethyl-6-chlorohexan-1-amine, and ultimately a quaternary salt. chemguide.co.uk

Selective N-alkylation can be challenging. In one instance, the reaction of 1-bromo-6-chlorohexane with an aniline (B41778) derivative resulted in an undesired double alkylation product, while an iron-catalyzed reductive coupling method using the nitroarene equivalent successfully yielded the desired mono-alkylation product. researchgate.net

Acylation of the amine with acyl chlorides or anhydrides provides a more controlled route to specific derivatives. For example, reacting this compound with an acyl chloride like acetyl chloride in the presence of a base would yield N-(6-chlorohexyl)acetamide. This reaction is generally high-yielding and avoids the over-alkylation issues seen with alkyl halides.

Formation of Other Derivatives: The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic alkyl chloride, allows for its use in the synthesis of more complex molecules and heterocycles. It has been used as a precursor in the synthesis of various compounds, including intermediates for calix researchgate.netarene-based catenanes and bioactive molecules. mdpi.comuit.no For instance, it can react with p-nitrophenol to form an ether linkage via nucleophilic substitution at the chlorohexyl chain. mdpi.com

A notable transformation is its intramolecular cyclization. Under basic conditions, the amine group can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form the seven-membered heterocyclic compound, azepane (also known as hexamethyleneimine). This reaction is a classic example of an intramolecular nucleophilic substitution.

Recent studies have shown that transaminases can be used for the asymmetric synthesis of cyclic amines starting from ω-chloroketones like 6-chlorohexan-2-one. acs.org The enzymatic transamination generates a chiral chloro-amine intermediate which then undergoes spontaneous or base-mediated cyclization to form substituted piperidines. acs.org While the cyclization to a five-membered pyrrolidine (B122466) from a C5-chloroketone was spontaneous, the formation of the six-membered piperidine ring required incubation with sodium hydroxide, highlighting the kinetic differences in forming rings of varying sizes. acs.org

Table 1: Examples of Reactions to Form Amine Derivatives

| Reactant(s) | Product Type | General Reaction |

|---|---|---|

| Acid (e.g., HCl) | Ammonium Salt | Protonation of the amine |

| Alkyl Halide (e.g., R-Br) | Secondary/Tertiary Amine | Nucleophilic Substitution (N-Alkylation) |

| Acyl Chloride (e.g., R-COCl) | Amide | Nucleophilic Acyl Substitution |

| Base | Cyclic Amine (Azepane) | Intramolecular Nucleophilic Substitution |

| p-Nitrophenol, Base | Ether-Amine | Nucleophilic Aromatic Substitution |

Advanced Mechanistic Characterization

To move beyond a descriptive understanding of these transformations, researchers employ advanced techniques to elucidate the precise mechanisms, including the energetics and transition states of the reactions.

Kinetic and Thermodynamic Analyses of Key Reactions

The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates, equilibria, and the feasibility of transformations. For this compound, a key reaction of interest is the intramolecular cyclization to azepane.

Kinetic studies would measure the rate of this cyclization under various conditions (e.g., temperature, solvent, base concentration). The rate law would reveal the molecularity of the rate-determining step. It is expected that the reaction follows first-order kinetics, as it is an intramolecular process. The rate constant (k) would quantify the reaction speed, while performing the reaction at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. A higher Ea would indicate a greater energy barrier for the ring-closure step.

Application of Computational Chemistry and Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. smu.edu DFT calculations can model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. smu.edu

For the reactions of this compound, DFT can provide significant insights:

Intramolecular Cyclization: DFT calculations can model the transition state for the ring-closure reaction to form azepane. This would involve the nitrogen atom attacking the carbon bonded to chlorine. The calculated activation energy barrier for this S_N2 reaction would provide a theoretical prediction of the reaction rate, which can be compared with experimental kinetic data. The geometry of the transition state would reveal the optimal conformation of the hexyl chain for cyclization.

N-Chlorination Mechanisms: While not a reaction of this compound itself, DFT studies on the reaction of amines with hypochlorous acid (HOCl) to form N-chloroamines are highly relevant. researchgate.net These studies show that in the gas phase, N-hydroxylation is favored, but in a solvent model, N-chlorination becomes kinetically preferred. researchgate.net The explicit inclusion of solvent molecules was found to be crucial, as they differentially solvate the transition states, lowering the barrier for chlorine transfer. researchgate.net This highlights the critical role the reaction environment plays in determining the product outcome.

Sulfilimine Bond Formation: In a more complex biological context, DFT has been used to study the formation of sulfilimine bonds from haloamine intermediates. rsc.orgresearchgate.net These studies suggest that a haloamine can react with a sulfide, where the S-N bond forms concurrently with the departure of the halogen. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis, a computational technique, indicates that the resulting S-N bond is strongly polarized. rsc.orgresearchgate.net

By applying these computational methods to this compound, researchers can map out detailed energy profiles for its various reactions. smu.edu This allows for the differentiation between competing pathways, the rationalization of observed product distributions, and the prediction of reactivity in new chemical environments.

Table 2: Computationally Derived Energetic Data for Related Amine Reactions

| Reaction | System/Method | Calculated Parameter | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| Haloamine Formation | Amine + HOCl (QM-cluster) | Reaction Barrier (Chlorination) | 29.8 | rsc.org |

| Haloamine Formation | Amine + HOBr (QM-cluster) | Reaction Barrier (Bromination) | 52.0 | rsc.org |

| Haloamine Formation | Amine + HOCl (QM-cluster) | Reaction Energy (Chlorination) | -95.5 (Exothermic) | rsc.org |

| Haloamine Formation | Amine + HOBr (QM-cluster) | Reaction Energy (Bromination) | -51.2 (Exothermic) | rsc.org |

Strategic Derivatization and Exploration of Analogs of 6 Chlorohexan 1 Amine

Synthesis of Substituted Hexane-1-amine Derivatives

The transformation of 6-chlorohexan-1-amine into other functionalized hexane-1-amines is a key strategy for expanding its utility. This involves the substitution of the chloro group or the modification of the amine functionality.

The synthesis of bromo- and iodo-substituted hexylamines from their chloro-analog is a common and important transformation, as the heavier halogens often exhibit different reactivity profiles. The conversion of an alkyl chloride to an alkyl iodide can be efficiently achieved through the Finkelstein reaction. This equilibrium-driven reaction involves treating the chloroalkane with an alkali metal iodide (like sodium iodide) in a solvent such as acetone, where the resulting sodium chloride is insoluble and precipitates, driving the reaction forward. A similar principle can be applied for the synthesis of bromo-derivatives using an appropriate bromide salt. For instance, 1-bromo-6-chlorohexane (B1265839) is a known compound used in the synthesis of PROTAC linkers, highlighting the utility of mixed haloalkanes. nih.govtargetmol.com The preparation of 2-bromo- and 2-iodo-pyrimidines from their corresponding 2-chloro-substituted precursors by reaction with hydrogen bromide or hydrogen iodide demonstrates a general strategy for halogen exchange that can be adapted to alkyl chains. google.com

These heavier haloamine analogs serve as important intermediates. The carbon-iodine bond, being weaker and more polarizable than the carbon-chlorine bond, makes iodo-substituted hexylamines more reactive towards nucleophilic substitution, which can be advantageous in certain synthetic routes.

The conversion of the chloro group to an azide (B81097) (N₃) is a synthetically valuable transformation that introduces a versatile functional group. The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) facilitates an Sₙ2 reaction to yield 6-azidohexan-1-amine (B1280733). chemsrc.commasterorganicchemistry.com This azido (B1232118) derivative is a key intermediate for introducing nitrogen-containing functionalities and is particularly important for its role in "click chemistry". chemsrc.combroadpharm.comsigmaaldrich.com

Protecting the primary amine is another crucial derivatization strategy, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. A common method is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc protected derivative, such as tert-butyl (6-chlorohexyl)carbamate, is stable under a variety of reaction conditions but the Boc group can be readily removed under acidic conditions when desired. anaxlab.comnih.govmdpi.com The synthesis of such protected intermediates is fundamental for multi-step synthetic sequences where precise control over reactivity is required. mdpi.com

Preparation of Related Haloamine Analogs (e.g., Bromo- and Iodo-substituted Hexylamines)

Functionalization for Advanced Molecular Applications

The derivatives of this compound are not merely chemical curiosities; they are enabling tools for creating sophisticated molecules with specific functions in chemical biology and drug discovery.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group, readily installed to create 6-azidohexan-1-amine, is one of the most widely used bioorthogonal handles. sigmaaldrich.comscience.gov This azido-functionalized hexane (B92381) derivative can participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). sigmaaldrich.comresearchgate.netpharmaffiliates.com

In these reactions, the azide group of a molecule like 6-azidohexan-1-amine reacts with an alkyne-containing molecule to form a stable triazole linkage. explorationpub.com This provides a highly efficient and specific method for conjugating molecules, for example, attaching a drug to a targeting vector or labeling a biomolecule with a fluorescent probe. sigmaaldrich.comresearchgate.net The ability to form 6-azidohexan-1-amine thus directly enables the use of the hexane-1-amine scaffold in these powerful bioconjugation techniques. broadpharm.com

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govexplorationpub.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The nature of this linker—its length, rigidity, and chemical properties—is critical for the PROTAC's efficacy. explorationpub.comenamine.net

The this compound scaffold is an attractive building block for PROTAC linkers. nih.gov Its linear six-carbon chain provides a defined spatial separation between the two ends of the PROTAC. The terminal amine can be used to attach one of the ligands, for example, through an amide bond formation. The chloroalkane at the other end provides a reactive handle for attaching the second ligand, often via nucleophilic substitution. nih.gov Derivatives such as 6-azidohexan-1-amine are also employed to construct PROTACs using click chemistry for the final assembly step. explorationpub.combroadpharm.com The modular synthesis enabled by these functionalized hexane derivatives allows for the rapid generation of libraries of PROTACs with different linkers to optimize degradation activity. nih.gov

Introduction of Bioorthogonal Handles for Click Chemistry Applications

Comparative Analysis with Structurally Related Hexane Derivatives

The utility of this compound is best understood in comparison to its close structural relatives. The choice of functional group on the hexane backbone dictates the molecule's reactivity and its suitability for specific applications.

| Property | This compound | 6-Bromohexan-1-amine | 6-Iodohexan-1-amine (B13136238) | 6-Azidohexan-1-amine |

| Molecular Formula | C₆H₁₄ClN | C₆H₁₄BrN | C₆H₁₄IN | C₆H₁₄N₄ |

| Molecular Weight | 135.63 g/mol | 180.08 g/mol | 227.08 g/mol | 142.20 g/mol |

| Reactivity of C-X Bond | Moderate | High | Very High | Versatile (Click Chemistry) |

| Primary Application | Versatile synthetic intermediate, PROTAC linker precursor. | Intermediate for nucleophilic substitutions. | Highly reactive intermediate for nucleophilic substitutions (e.g., Finkelstein reaction). nih.gov | Bioorthogonal handle for click chemistry, sigmaaldrich.comresearchgate.net ADC/PROTAC linker synthesis. chemsrc.comexplorationpub.com |

The reactivity of the haloalkanes towards nucleophilic substitution generally follows the order I > Br > Cl. This is due to the bond strength of the carbon-halogen bond, which decreases down the group. Therefore, 6-iodohexan-1-amine is the most reactive in Sₙ2 reactions, making it a preferred substrate when rapid and efficient substitution is required. This compound, being more stable and often more commercially accessible, serves as a robust starting point for derivatization, including its conversion to the more reactive iodo- or bromo-analogs when needed. nih.gov

The azido derivative, 6-azidohexan-1-amine, possesses a unique reactivity profile. While the azido group can be displaced in some reactions, its primary utility comes from its ability to undergo cycloaddition reactions that are orthogonal to most biological functional groups. nih.govresearchgate.net This makes it invaluable for applications in chemical biology where specific and clean conjugation chemistry is paramount. science.gov

Compared to the simple hexan-1-amine, the presence of the halogen or azide at the 6-position provides a crucial point of attachment and functionalization, transforming a simple alkylamine into a bifunctional tool for complex molecular construction.

Reactivity Comparisons with Saturated Analogs (e.g., 6-Chlorohexan-1-ol)

A direct comparison between this compound and its saturated alcohol analog, 6-chlorohexan-1-ol, reveals significant differences in reactivity, primarily driven by the variance in the nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups.

Core Reactivity Principles: The primary reaction pathway for both compounds is an intramolecular nucleophilic substitution (Sₙ2) reaction, where the terminal nucleophile attacks the carbon atom bonded to the chlorine, leading to cyclization. This process results in the formation of a seven-membered heterocycle: azepane from this compound and oxepane (B1206615) from 6-chlorohexan-1-ol.

The key determinant of the reaction rate and conditions is the nucleophilic strength of the attacking group. Amines are generally more potent nucleophiles than alcohols. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile. libretexts.org Consequently, the intramolecular cyclization of this compound is typically faster and proceeds under milder conditions than that of 6-chlorohexan-1-ol.

Research Findings: In the cyclization of amino-alcohols, the amine group acts as the nucleophile. rsc.org The transformation of haloalkanes into amines or alcohols via nucleophilic substitution is a well-established reaction class. ucsb.eduphysicsandmathstutor.compathwayz.org For these intramolecular variants, the amine's superior nucleophilicity facilitates a more efficient ring-closing reaction. The reaction to form the amine is often conducted with excess ammonia (B1221849) or, in this intramolecular case, may require a base to deprotonate the intermediate ammonium (B1175870) salt, while alcohol formation often requires an aqueous alkali solution. studymind.co.uk

The synthesis of 6-chlorohexan-1-ol itself is typically achieved from 1,6-hexanediol (B165255). orgsyn.orgresearchgate.netchemicalbook.com Its subsequent reactions, such as cyclization or substitution of the chloride, often require forcing conditions or conversion of the hydroxyl group into a better nucleophile (e.g., an alkoxide by using a strong base). cdnsciencepub.com In contrast, the amine group in this compound is sufficiently nucleophilic to displace the chloride without requiring significant activation, although a base is often added to neutralize the HCl produced and prevent the formation of a protonated, non-nucleophilic ammonium salt.

The following interactive table summarizes the comparative reactivity in the context of intramolecular cyclization.

| Feature | This compound | 6-Chlorohexan-1-ol |

| Reactant | This compound | 6-Chlorohexan-1-ol |

| Nucleophile | Primary Amine (-NH₂) | Primary Alcohol (-OH) |

| Product | Azepane (Hexamethyleneimine) | Oxepane |

| Relative Nucleophilicity | Higher | Lower |

| Typical Reaction Conditions | Heating, often with a non-nucleophilic base (e.g., Na₂CO₃, Et₃N) to neutralize HCl. | Heating with a strong base (e.g., NaH, NaOH) to form the more nucleophilic alkoxide ion. |

| Expected Reaction Rate | Faster | Slower |

This table is based on general principles of chemical reactivity. Specific reaction outcomes may vary based on solvent, temperature, and catalysts.

Structure-Reactivity Relationships with Unsaturated Homologs (e.g., 6-Chlorohex-2-yn-1-ol)

Structure-Reactivity Analysis:

Nucleophile Strength: As established previously, the amine group of this compound is a stronger nucleophile than the alcohol group of 6-chlorohex-2-yn-1-ol (B3044554). dalalinstitute.comlibretexts.orgmasterorganicchemistry.com This inherently makes the intramolecular cyclization of the former more facile.

Electronic Effect of the Alkyne: The carbon-carbon triple bond in 6-chlorohex-2-yn-1-ol introduces sp-hybridized carbons, which are more electronegative than the sp³ carbons of a saturated chain. This exerts an electron-withdrawing inductive effect (-I effect) along the carbon chain. While this effect diminishes with distance, it can slightly increase the electrophilicity of the C-Cl bond at position 6, potentially making it more susceptible to nucleophilic attack compared to a fully saturated chain.

Alternative Reactive Site: The alkyne moiety itself is a site of high reactivity. cambridge.org It can participate in various reactions, including reductions, additions, and transition metal-catalyzed couplings, which are not possible for the saturated analog. For instance, research has shown that the triple bond of 6-chloro-1-hexyne (B83287) is highly reactive toward mechanochemically generated reactive silicon sites. cambridge.orgresearchgate.net

Research Findings: The compound 6-chlorohex-2-yn-1-ol serves as a versatile building block where the chloro group can be substituted by various nucleophiles to synthesize complex molecules. However, the primary focus of its reactivity is often the functionalization at the chloro position or reactions involving the alkyne and alcohol groups. The presence of unsaturation at a carbon beta to a leaving group is known to enhance nucleophilic substitution rates through stabilization of the transition state. dalalinstitute.com In the case of 6-chlorohex-2-yn-1-ol, the unsaturation is at the γ-position relative to the chlorine, so its activating effect is less pronounced but still present due to the inductive pull.

The comparison highlights a trade-off in reactivity. While the amine in this compound is a better internal nucleophile for cyclization, the alkyne in 6-chlorohex-2-yn-1-ol provides an additional reactive handle for a different set of chemical transformations, such as click chemistry, after converting the chloro- or hydroxyl- group.

The following interactive table outlines the structure-reactivity differences.

| Feature | This compound | 6-Chlorohex-2-yn-1-ol |

| Structure | Saturated alkyl chain | Unsaturated (alkyne at C-2) |

| Functional Groups | -NH₂, -Cl | -OH, -C≡C-, -Cl |

| Primary Nucleophile | Amine | Alcohol |

| Reactivity at C-Cl Bond | Subject to intramolecular attack by the strong amine nucleophile. | Subject to attack by external nucleophiles or the weaker internal alcohol nucleophile. The alkyne's inductive effect may slightly activate the C-Cl bond. |

| Additional Reactive Sites | None | Alkyne (e.g., for coupling, addition reactions), Alcohol (e.g., for esterification) |

| Primary Transformation | Intramolecular cyclization to form azepane. | Serves as a versatile building block for substitution at the C-Cl bond or modification at the alkyne/alcohol ends. |

This table provides a comparative analysis based on functional group reactivity and electronic effects. Specific applications will dictate the preferred reaction pathway.

Applications in Contemporary Chemical Research Disciplines

Utility in Advanced Organic Synthesis

The dual functionality of 6-chlorohexan-1-amine is particularly prized in advanced organic synthesis, where precise construction of molecular architecture is paramount.

The compound serves as a key intermediate for building complex molecules that require a flexible six-carbon chain linker with reactive handles at both ends. The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the chloro group is susceptible to nucleophilic substitution. This allows for the stepwise assembly of intricate structures.

For instance, related chloro-alkyl compounds are routinely used as precursors in multi-step syntheses. The synthesis of axle molecules for mechanically interlocked structures like catenanes has utilized the closely related 6-aminohexan-1-ol to introduce flexible chains. mdpi.com Similarly, 6-chlorohexan-2-one, another analog, is employed in the synthesis of piperidines. uantwerpen.be The strategic value of this compound lies in its ability to introduce a H₂N-(CH₂)₆- moiety, with the terminal chlorine atom acting as a latent functional group for subsequent transformations. This is particularly useful in the synthesis of molecules like PROTAC (Proteolysis Targeting Chimera) linkers, where bifunctional spacers are essential. medchemexpress.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, and multicomponent reactions (MCRs) are an efficient means of their synthesis. openmedicinalchemistryjournal.com Many synthetic routes for nitrogen-containing heterocycles such as quinazolines and imidazoles require a primary amine as a key starting material. researchgate.netajrconline.org

This compound can serve as the primary amine source in these reactions, enabling the introduction of a 6-chlorohexyl side chain onto the heterocyclic core. This appended chain offers a site for further chemical modification, allowing for the fine-tuning of the molecule's properties or its attachment to other molecular systems. For example, the general synthesis of imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. ajrconline.orgsemanticscholar.org By substituting this compound for ammonia, a (6-chlorohexyl)-substituted imidazole (B134444) can be produced. This functional handle is valuable for creating derivatives with tailored biological activities or for tethering the heterocycle to a surface or polymer.

Intermediate in the Construction of Complex Organic Molecules

Contributions to Materials Science and Polymer Chemistry

The distinct reactivity of its two functional groups makes this compound a valuable component in the design of functional polymers and advanced materials.

In polymer chemistry, this compound can function as a bifunctional monomer. The amine group can participate in step-growth polymerization reactions. For example, reacting it with a diacyl chloride would lead to the formation of a polyamide, incorporating the flexible hexyl chain into the polymer backbone.

Alternatively, it can be used as an intermediate to functionalize existing polymers. The amine can be grafted onto a polymer with electrophilic side chains, or the chloro group can be used to attach the molecule to a polymer with nucleophilic sites. Its alcohol analog, 6-chlorohexan-1-ol, has been used to synthesize monomers for azopolymers, where it acts as a spacer linking a methacrylate (B99206) unit to a photoactive azobenzene (B91143) group. mpg.de This highlights the utility of the 6-carbon chloro-functionalized chain as a versatile linker in creating specialty polymers with designed properties.

Photochromic materials, which change their properties in response to light, are a major focus of materials science. csic.es Azobenzene is a prominent photochromic unit used in these materials. mpg.decsic.es Building these functional materials often requires linkers to connect the photoactive units to a larger scaffold, such as a polymer or a supramolecular assembly. rsc.org

This compound is an ideal candidate for such a linker. The amine group provides a convenient point of attachment to a photochromic molecule (e.g., an azobenzene derivative functionalized with a carboxylic acid, forming a stable amide bond). The terminal chloro group can then be used to anchor the entire unit to another component of the material. Research on complex molecular machines has demonstrated the use of 6-chlorohexan-1-ol to connect different parts of an azobenzene-containing molecular axle, underscoring the importance of this type of bifunctional linker in constructing sophisticated, functional molecular systems. mdpi.com

Role as a Monomer or Intermediate in the Synthesis of Specialty Polymers and Oligomers

Research Tools in Chemical Biology and Medicinal Chemistry

The ability of this compound to link two different molecular entities makes it an important tool for creating probes and other reagents used in chemical biology and medicinal chemistry.

The structure of this compound is fundamentally a bifunctional linker. Such linkers are critical in the design of various chemical tools. A prominent example is in the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity. medchemexpress.com These molecules consist of a ligand for the target protein and a ligand for the ligase, connected by a linker. 1-Bromo-6-chlorohexane (B1265839) is explicitly identified as a PROTAC linker, and this compound is a direct precursor for this class of structures. medchemexpress.com

Furthermore, the synthesis of dimeric ligands, which can be used to probe receptor function, often relies on such spacers. For example, a synthetic route to dimeric histamine (B1213489) H2 receptor agonists started from the related compound 6-chlorohexan-2-one to create the spacer between the two pharmacophores. uni-regensburg.de This demonstrates the role of the C6-chloro-alkyl scaffold as a foundational element for building molecular tools to investigate biological systems.

Precursor for Biochemical Probes and Analogs (e.g., S-Adenosyl-L-Methionine (SAM) Analogs)

S-Adenosyl-L-methionine (SAM) is a crucial cofactor in numerous biological processes, acting as the primary methyl group donor in reactions catalyzed by methyltransferase (MTase) enzymes. researchgate.net The synthesis of SAM analogs, where the methyl group is replaced by a longer or more complex chemical moiety, is a powerful strategy for studying and manipulating MTases. researchgate.netnih.gov These analogs can be used to probe enzyme activity, identify new enzyme substrates, or introduce specific functional groups into biological molecules like DNA and proteins. researchgate.netnih.gov

This compound can serve as a key building block for SAM analogs featuring an extended, functionalizable chain. The general synthetic approach involves incorporating the hexylamine (B90201) structure into an analog of L-methionine, which is then enzymatically or chemically converted to the corresponding SAM analog. nih.gov The terminal chloro group on the hexyl chain provides a reactive handle for further chemical modifications, or the entire 6-chlorohexyl group can function as the extended side chain transferred by the MTase. One-step synthetic procedures have been developed for creating SAM analogs with extended carbon chains by directly alkylating S-adenosyl-L-homocysteine (AdoHcy) under acidic conditions. nih.gov The ability to generate a diverse panel of SAM analogs is critical for applications such as the "alkylrandomization" of natural products, a chemoenzymatic strategy to create novel molecular diversity. nih.gov

| Feature | S-Adenosyl-L-Methionine (SAM) | Potential SAM Analog (from this compound) |

|---|---|---|

| Transferred Group | Methyl (-CH₃) | 6-Chlorohexyl (-(CH₂)₆Cl) |

| Application | Natural biological methylation. researchgate.net | Enzyme probing, introduction of a functionalized alkyl chain onto a substrate. nih.gov |

| Synthetic Approach | Biosynthesized from ATP and L-methionine. nih.gov | Synthesized from S-adenosyl-L-homocysteine and a 6-chlorohexyl precursor. nih.gov |

Application in the Design and Synthesis of Enzyme Substrate Mimics and Inhibitors (e.g., for Haloalkane Dehalogenases)

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated aliphatic compounds, a critical step in the biodegradation of many environmental pollutants. science.gov These enzymes are of significant interest for their potential in bioremediation and industrial biocatalysis. science.govresearchgate.net Understanding their substrate specificity and catalytic mechanism is essential for engineering more efficient and targeted enzymes.

This compound, as a linear chloroalkane, represents a potential substrate or inhibitor for HLDs. By studying its interaction with these enzymes, researchers can gain insights into the structural requirements of the enzyme's active site. science.gov For instance, the ability of an HLD to dehalogenate this compound would provide information about the size and hydrophobicity of its active site tunnel. Some HLDs are known to act on substrates like 1-chloropentane (B165111) and 1,6-dichlorohexane. science.gov Computational screening methods, combined with experimental testing, are being used to discover novel substrates for HLDs from large chemical libraries. researchgate.net Compounds that bind to the active site but are not turned over effectively can act as inhibitors, which are also valuable tools for studying enzyme function. researchgate.net The study of how enzymes like DmmA, DhaA, and LinB interact with a range of halogenated compounds, including those with novel structural motifs, is expanding the known substrate scope of this enzyme family. researchgate.net

| Enzyme | Source Organism | Known Substrate Examples | Relevance for this compound Studies |

|---|---|---|---|

| DhaA | Rhodococcus rhodochrous | 1,2,3-Trichloropropane (TCP), various haloalkanes. science.gov | A well-characterized HLD used in rational design studies to improve activity towards specific pollutants. science.gov |

| DhlA | Xanthobacter autotrophicus | 1,2-Dichloroethane (DCE). science.gov | Features a small active site, making it a good model for studying steric limitations. science.gov |

| LinB | Sphingomonas paucimobilis | Lindane isomers, various haloalkanes. muni.cz | Shows activity towards a diverse set of substrates, including larger molecules. researchgate.net |

| DmmA | Marine metagenome | 1,2-Dibromoethane, 1,2,3-tribromopropane. researchgate.net | A promising enzyme for bioremediation due to its broad substrate range, including poorly degradable pollutants. researchgate.net |

Advancements in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic methodologies. Research involving this compound and related compounds reflects this trend, with a focus on environmentally benign reaction media and solvent-free techniques.

Reactions in Environmentally Benign Ionic Liquid Media

Ionic liquids (ILs) are salts with low melting points that are explored as "green" alternatives to volatile organic solvents (VOCs) due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netionike.com They can act as both the solvent and catalyst for a variety of chemical transformations.

Research has demonstrated the effective use of ILs in reactions involving aliphatic amines. For instance, the synthesis of carbamates from 1,6-hexanediamine (B7767898) (the unchlorinated analog of this compound) and dimethyl carbonate has been achieved with high efficiency using a recyclable, acidic functionalized ionic liquid as a catalyst. ionike.com In this system, nearly 100% conversion of the diamine and 95% selectivity for the desired dicarbamate were obtained. ionike.com The ionic liquid catalyst could be easily separated from the product and reused multiple times without a significant loss in activity. ionike.com This methodology avoids the use of toxic reagents like phosgene (B1210022) and minimizes solvent waste, representing a significant green advancement for reactions involving the amine functional group present in this compound. ionike.com

| Parameter | Conventional Organic Solvents | Ionic Liquids (ILs) |

|---|---|---|

| Volatility | High (contributes to air pollution) | Negligible (reduces emissions) |

| Recyclability | Often difficult and energy-intensive | Generally high, can be reused multiple times |

| Role | Primarily solvent | Can act as both solvent and catalyst |

| Efficiency Example | Variable, may require harsh conditions | ~100% conversion and >90% selectivity in carbamate (B1207046) synthesis from 1,6-hexanediamine |

Mechanochemical Synthesis Methodologies for Reduced Solvent Usage

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a powerful green synthesis tool. taltech.ee These methods can dramatically reduce or eliminate the need for bulk solvents, leading to less waste, lower energy consumption, and often, unique reactivity compared to solution-phase chemistry. taltech.eeresearchgate.net

The application of mechanochemistry has been demonstrated for C-N bond-forming reactions relevant to the synthesis of derivatives of this compound. In one study, a mechanochemical method was developed for the nucleophilic substitution of alcohols to form amines. researchgate.net The reaction of 6-chlorohexan-1-ol with morpholine (B109124) using a ball mill yielded the corresponding amine product. taltech.eeresearchgate.net Although the yield was modest (31%), it demonstrated the feasibility of forming the C-N bond under solvent-free conditions. taltech.ee Such mechanochemical techniques are being explored for the synthesis of active pharmaceutical ingredients, highlighting their potential to make chemical production more sustainable. taltech.ee This approach is particularly attractive as it avoids the large volumes of solvents typically required for dissolution, reaction, and purification in conventional synthesis. taltech.ee

| Feature | Description |

|---|---|

| Principle | Inducing chemical reactions via mechanical energy (milling, grinding). |

| Solvent Use | Significantly reduced or completely eliminated (solvent-free). |

| Environmental Impact | Lower waste generation and reduced use of hazardous solvents. |

| Applicability | Demonstrated for C-N bond formation in the synthesis of amine derivatives. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-chlorohexan-1-amine. High-resolution nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons along its hexane (B92381) chain. The protons closest to the electron-withdrawing chlorine and amine groups are the most deshielded and thus appear at higher chemical shifts (downfield). A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would show a broad singlet for the amine protons (NH₂). The methylene (B1212753) group adjacent to the chlorine atom (C1) and the methylene group adjacent to the amine group (C6) would appear as distinct triplets. The remaining methylene groups in the chain would produce a more complex multiplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. Similar to ¹H NMR, the carbons bonded to the heteroatoms are the most deshielded. The carbon attached to the chlorine atom typically appears around 45 ppm, while the carbon adjacent to the amine group is found at approximately 42 ppm. The other four methylene carbons in the hexane chain will have distinct signals at higher field strengths.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂-Cl | ~3.54 | ~45.0 |

| -CH₂-CH₂Cl | ~1.78 | ~32.5 |

| -CH₂-CH₂-CH₂- | ~1.45 | ~26.7 |

| -CH₂-CH₂NH₂ | ~1.55 | ~33.0 |

| -CH₂-NH₂ | ~2.70 | ~42.0 |

| -NH₂ | Variable (broad) | - |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. The exact mass of the molecular ion ([M]+) is measured with high accuracy, which allows for the unambiguous determination of its molecular formula, C₆H₁₄ClN. nih.gov The calculated monoisotopic mass of this compound is 135.0814771 Da. nih.gov Fragmentation patterns observed in the mass spectrum can further confirm the structure. Common fragments include the loss of a chlorine atom or cleavage of the carbon-carbon bonds within the alkyl chain.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 136.08876 |

| [M+Na]⁺ | 158.07070 |

| [M-H]⁻ | 134.07420 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. For a primary amine, two N-H stretching bands are typically observed in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine appears around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of aliphatic amines can be seen in the 1250-1020 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration generally gives rise to a band in the region of 800-600 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250 |

| Amine (N-H) | Bend | 1650-1580 |

| Alkyl (C-H) | Stretch | 2960-2850 |

| Alkylamine (C-N) | Stretch | 1250-1020 |

| Chloroalkane (C-Cl) | Stretch | 800-600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately determining its purity. Gas chromatography and high-performance liquid chromatography are the most commonly utilized methods.

Gas Chromatography (GC) for Purity Analysis and Reaction Monitoring

Gas chromatography (GC) is a valuable technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. researchgate.net Due to the polar nature of the amine group, derivatization is sometimes employed to improve peak shape and resolution. researchgate.net Common derivatizing agents include acylating or silylating agents. researchgate.net The choice of a suitable GC column, such as a capillary column with a polar stationary phase, is crucial for achieving good separation from impurities or other reaction components. The use of a flame ionization detector (FID) is standard for quantitative analysis, while a mass spectrometer (GC-MS) can provide definitive identification of separated components.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Quantification

High-performance liquid chromatography (HPLC) is a versatile method for both the purification and analytical quantification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. An acid modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by protonating the amine group. Detection can be achieved using a variety of detectors, including ultraviolet (UV) detectors if the molecule is derivatized with a UV-active chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For preparative HPLC, larger columns are used to isolate pure this compound from complex mixtures. rsc.org

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Compound Isolation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious analytical technique for the characterization and purification of various chemical compounds, including the chiral separation of primary amines like this compound. wiley.comselvita.com This method utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgteledynelabs.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. This unique state allows for high-efficiency separations, often with shorter analysis times compared to traditional high-performance liquid chromatography (HPLC). chempartner.com

The principles of SFC are similar to those of normal-phase HPLC, but the use of a supercritical fluid as the mobile phase offers distinct advantages. scispace.com The low viscosity and high diffusivity of supercritical CO2 enable the use of higher flow rates and longer columns without a significant increase in backpressure. chempartner.comchromatographyonline.com This results in faster separations and increased throughput, which is particularly beneficial in pharmaceutical and chemical research for high-throughput screening and purification. chempartner.comchromatographyonline.com Furthermore, the primary mobile phase, CO2, is non-toxic and can be recycled, positioning SFC as a "green" chromatography technique. selvita.com

For the chiral separation of primary amines, which can be challenging due to their polar nature, SFC has proven to be a highly effective technology. wiley.comcfdv.org The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is crucial in many industries, especially pharmaceuticals, as different enantiomers can have vastly different biological activities. wiley.comselvita.com SFC, often coupled with mass spectrometry (SFC-MS), provides a robust platform for both the analytical determination of enantiomeric purity and the preparative isolation of individual enantiomers. researchgate.net

The success of chiral SFC separations heavily relies on the choice of the chiral stationary phase (CSP). While polysaccharide-based and Pirkle-type CSPs are commonly used, crown ether-based CSPs have shown particular efficacy for resolving racemic compounds containing a primary amino group. wiley.comcolumnex.com These specialized columns can achieve high selectivity for primary amines, leading to baseline separation of their enantiomers. cfdv.org

The mobile phase in SFC typically consists of supercritical CO2 and a polar organic co-solvent, or modifier, such as methanol. chempartner.com For the separation of basic compounds like primary amines, additives to the modifier are often necessary to improve peak shape and resolution. While basic additives can sometimes diminish enantioselectivity, acidic additives, such as trifluoroacetic acid (TFA), have been used successfully in combination with a base like triethylamine (B128534) (TEA) to achieve excellent chiral separations of primary amines. chromatographyonline.com Research has also demonstrated that the addition of a small percentage of water to the modifier can dramatically improve the peak shape for the chiral separation of primary amines on certain CSPs. nih.gov

The versatility of SFC also extends to the isolation of halogenated compounds. d-nb.info The technique has been successfully applied to the purification of structurally similar diastereomeric and regioisomeric mixtures, including those containing halogens, which are often difficult to separate using reversed-phase HPLC. chromatographyonline.com The ability to fine-tune separation parameters such as pressure, temperature, and mobile phase composition provides a high degree of control for optimizing the isolation of specific compounds like this compound. wikipedia.org

Research Findings for Chiral SFC of Primary Amines

Several studies have highlighted the effectiveness of SFC for the chiral separation of primary amines. A comparative study evaluated SFC against HPLC for the enantiomeric separation of primary amines using a cyclofructan-based chiral stationary phase. chromatographyonline.com The study found that with the appropriate mobile phase additives, SFC provided excellent selectivity and comparable analysis times to other chromatographic methods, along with improved peak symmetries. chromatographyonline.com

Another study focused on the use of a crown ether-derived column (Crownpak® CR-I (+)) under SFC conditions for the separation of 12 primary amines. nih.gov This column demonstrated a significantly higher success rate compared to eight immobilized polysaccharide-based columns. nih.gov The research also made the important discovery that adding 5% water to the modifier significantly enhanced the peak shape for these separations. nih.gov This work presented the first reported preparative SFC separations on this type of column, establishing a new method for the preparative resolution of primary amines. nih.gov

The following interactive data table summarizes typical parameters that might be employed in the chiral SFC separation of a primary amine, based on findings from the literature.

| Parameter | Value/Condition | Rationale |

| Instrument | Analytical or Preparative SFC System | To achieve either analytical characterization or preparative isolation. |

| Column | Crown ether-based or Polysaccharide-based CSP | Selected for their proven selectivity towards primary amines. wiley.comnih.gov |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | CO2 is the primary mobile phase; a modifier is needed to elute polar analytes. chempartner.com |

| Additive | Acidic (e.g., TFA) and/or Basic (e.g., TEA) or Water | To improve peak shape and selectivity for primary amines. chromatographyonline.comnih.gov |

| Flow Rate | Typically higher than HPLC (e.g., 3-5 mL/min for analytical) | The low viscosity of the mobile phase allows for faster flow rates. chempartner.com |

| Back Pressure | Controlled to maintain supercritical state (e.g., 150 bar) | Essential for keeping the mobile phase in its supercritical state. researchgate.net |

| Temperature | Above the critical temperature of CO2 (e.g., 40 °C) | Necessary to achieve and maintain the supercritical fluid state. wikipedia.org |

| Detection | UV, Mass Spectrometry (MS) | UV for general detection and MS for mass confirmation and enhanced sensitivity. researchgate.net |

This next table illustrates a hypothetical method for the preparative isolation of this compound enantiomers based on established principles for similar compounds.

| Step | Parameter | Description | Purpose |

| 1. Method Development | Analytical SFC with various CSPs and modifiers | Screen different chiral columns and mobile phase compositions. | To find the optimal conditions for enantiomeric separation. |

| 2. Sample Preparation | Dissolve racemic this compound in a suitable solvent | Prepare a concentrated solution of the compound for injection. | To ensure the sample is fully solubilized for efficient loading. chromatographyonline.com |

| 3. Preparative SFC Run | Scale up the optimized analytical method to a preparative column | Use a larger column and higher flow rate for purification. | To isolate larger quantities of the individual enantiomers. nih.gov |

| 4. Fraction Collection | Triggered by UV or MS signal | Collect the eluting enantiomers into separate fractions. | To obtain the purified, separated enantiomers. |

| 5. Analysis of Fractions | Analytical SFC or other methods | Verify the enantiomeric purity of the collected fractions. | To confirm the success of the separation and isolation. |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of 6-chlorohexan-1-amine and related compounds stand to benefit significantly from the development of advanced catalytic systems. Future research is geared towards catalysts that offer higher selectivity, operate under milder conditions, and utilize more abundant and less toxic metals.

One promising area is the adaptation of iron-catalyzed reductive coupling reactions. Methodologies using a simple iron catalyst for the reductive coupling of nitroarenes with various alkyl halides have been reported, providing a step-economical route to aryl amines. researchgate.net Adapting such systems for the direct amination of haloalkanes or related precursors could offer a more sustainable alternative to traditional methods. Another approach involves "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which enables the N-alkylation of amines with alcohols. rsc.org Research into heterogeneous and homogeneous catalysts, including those based on earth-abundant metals, for the amination of diols like 1,6-hexanediol (B165255) is ongoing and could be applied to generate precursors for this compound. rsc.org

Palladium-catalyzed reactions also continue to evolve. For instance, a novel procedure for the Pd-C catalyzed N-debenzylation of benzylamines has been established, which could be relevant for deprotection steps in complex syntheses involving amine-protected derivatives of this compound. sci-hub.se Furthermore, gold-catalyzed reactions have shown utility in related syntheses; for example, the coupling of 6-chlorohexan-2-one with an amine and an alkyne to form a substituted piperidine (B6355638) has been demonstrated, highlighting the potential of gold catalysts in complex cyclization cascades. uantwerpen.be The development of catalysts that can selectively activate the C-Cl bond over the C-N bond (or vice versa) in this compound is a key challenge that will unlock more sophisticated synthetic transformations.

Comprehensive Computational Modeling of Complex Reaction Networks and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems involving molecules like this compound. Future research will increasingly rely on computational modeling to elucidate intricate reaction mechanisms, predict product selectivity, and design novel catalysts and materials.

For instance, DFT calculations have been employed to study the mechanistic details of substitution reactions, such as the Finkelstein reaction, revealing the role of anchimeric assistance from nearby functional groups. uit.no Such studies could provide crucial insights into the intramolecular and intermolecular interactions governing the reactivity of the chloro and amine groups in this compound. The thermal decomposition of related compounds like 1-chlorohexane (B165106) has also been examined using topological analysis of the electron localization function to understand the bonding patterns in the transition state. researchgate.net

In the context of materials science, computational modeling can simulate the complex molecular interactions involved in the formation of nanostructures. The synthesis of molecular machines, such as catenanes from precursors like 6-chlorohexan-1-ol, involves a complex interplay of host-guest interactions, charge transfer, and mechanical bonding. mdpi.com Modeling these systems can help predict the shuttling motion of the components and guide the design of new functional molecular devices. mdpi.com Similarly, understanding the regioselectivity in the functionalization of complex heterocyclic systems, which can be derived from this compound precursors, has been successfully rationalized through computational analysis. nih.gov

Exploration of Bio-inspired and Biocatalytic Synthetic Routes

The demand for greener and more selective synthetic methods has spurred significant interest in biocatalysis. Enzymes offer unparalleled stereoselectivity under mild conditions, making them ideal for the synthesis of chiral molecules. A particularly promising avenue for compounds related to this compound is the use of transaminases (TAs).

Recent studies have demonstrated the asymmetric synthesis of chiral 2-substituted piperidines starting from ω-chloroketones like 6-chlorohexan-2-one. acs.orgacs.org In this transaminase-triggered cascade, the enzyme first converts the ketone into a chiral amine; this intermediate then undergoes spontaneous or base-mediated intramolecular cyclization to form the piperidine ring. acs.orgacs.org This approach provides access to valuable chiral N-heterocycles, which are important building blocks for pharmaceuticals. acs.orgresearchgate.net Researchers have screened various commercially available transaminases to obtain high yields and excellent enantiomeric excess for both (R)- and (S)-enantiomers of the resulting piperidine. acs.orgresearchgate.net

| Enzyme | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-117-Rd6 | (R) | 75 | >99.5 |

| PjSTA-R6-8 | (S) | 68 | >99.5 |

| HEwT W56G | (S) | ~65 | 98.5 |

| TsRTA | (R) | ~50 | >99.5 |

Conditions: Reactions typically run with 10 mg/mL TA, 50 mM 6-chlorohexan-2-one, 1 mM PLP, in a buffered solution at pH 8 and 30°C, followed by base-induced cyclization. acs.orgresearchgate.net Yields are determined by GC.

Future work in this area will focus on expanding the substrate scope of these enzymes through directed evolution and protein engineering, discovering new enzymes for direct amination of chloroalkanes, and integrating these biocatalytic steps into multi-enzyme cascades for the one-pot synthesis of complex target molecules from simple precursors. nih.gov

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The unique bifunctional structure of this compound and its derivatives makes them attractive candidates for the construction of advanced materials and nanostructures. The ability to form covalent bonds via either the amine or the chloro group allows for precise control over the assembly of molecular components.

In the field of nanoscience, precursors to this compound have been instrumental in building sophisticated molecular machines. For example, 6-chlorohexan-1-ol was used as a key starting material in a multi-step synthesis of an axle component for a two-station calix acs.orgarene-based raco.catcatenane. mdpi.com Catenanes are interlocked molecular architectures that can exhibit controlled mechanical movements in response to external stimuli, making them prototypes for molecular-scale devices. mdpi.com The hexyl chain provides the necessary length and flexibility for the axle to thread through the macrocyclic ring.

The amine functionality is also crucial for creating advanced functional materials. It can be used to graft molecules onto surfaces or into polymer matrices. For instance, amines are used to create reworkable epoxy resins, where the C-N bond can be part of a thermally reversible linkage. google.com Furthermore, the amine group is a common target for bioconjugation, allowing the linkage of small molecules to proteins to create functional protein nanostructures. rsc.org By controlling the modification of surface-accessible amine groups, it is possible to assemble proteins into highly ordered architectures for applications in catalysis and biomedicine. rsc.org Future research will likely explore the use of this compound as a bifunctional linker to create novel polymer networks, self-assembled monolayers on surfaces, and complex bio-hybrid materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chlorohexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 1,6-dibromohexane with ammonia or amine precursors under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics (e.g., via HPLC or GC-MS) and adjusting solvent polarity (e.g., aqueous vs. aprotic solvents) to favor amine formation over side reactions like elimination . For reproducibility, document reagent purity, catalyst loading (if applicable), and inert gas purging to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structure, with characteristic peaks for the chloroalkane chain (δ 3.5–3.7 ppm for CH₂Cl) and primary amine (δ 1.4–1.6 ppm for NH₂). Pair with Fourier-Transform Infrared Spectroscopy (FT-IR) to identify N-H stretches (~3350 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). For purity assessment, use Reverse-Phase HPLC with a C18 column and UV detection at 210 nm, calibrated against a certified reference standard .

Q. How should researchers handle the compound’s stability and storage to ensure experimental consistency?

- Methodological Answer : this compound is hygroscopic and prone to degradation via hydrolysis. Store under nitrogen or argon at –20°C in amber glass vials. Prior to use, confirm stability via TLC or NMR; detect degradation products (e.g., hexanol derivatives) and adjust storage conditions if necessary. Include stability data in supplementary materials for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on the amine’s nucleophilicity. Design a controlled study comparing reaction rates in polar aprotic (e.g., DMF) vs. polar protic (e.g., ethanol) solvents using kinetic assays (e.g., iodometric titration for chloride release). Apply multivariate analysis to isolate solvent effects from other variables (temperature, concentration) . Publish raw datasets and statistical codes to enable reproducibility .

Q. What strategies are effective for minimizing genotoxic impurities (e.g., nitrosamines) during synthesis?

- Methodological Answer : Nitrosamine formation risks arise from secondary amine intermediates. Implement Quality-by-Design (QbD) principles:

- Use LC-MS/MS with deuterated internal standards to detect trace impurities (<1 ppm).

- Optimize reaction quenching (e.g., ascorbic acid addition to scavenge nitrosating agents).

- Validate methods per ICH M7 guidelines, referencing EMA’s nitrosamine risk assessment protocols .

Q. How can computational modeling enhance the design of this compound derivatives for pharmacological studies?

- Methodological Answer : Apply Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding. Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivative libraries against target proteins (e.g., GPCRs). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with computational data .

Q. What experimental designs address challenges in scaling up this compound synthesis while maintaining yield?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach (e.g., Box-Behnken or Central Composite Design) to optimize parameters (temperature, stoichiometry, mixing efficiency) at pilot scale. Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Compare batch vs. continuous-flow reactors to identify scalability bottlenecks .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., divergent biological activity), employ triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or PubChem to deposit spectral and crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.